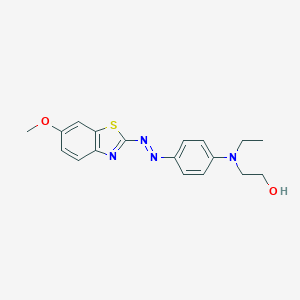
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a benzothiazole moiety, which contributes to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol typically involves a diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium ion and its subsequent coupling.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the release of aromatic amines which can interact with cellular components. The benzothiazole moiety can bind to specific proteins, influencing their function and activity. These interactions can affect various molecular pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol: is similar to other azo dyes such as Methyl Orange and Congo Red, which also contain the azo group and are used for similar applications.
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-sulfonamide share the benzothiazole moiety and exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of the azo group and benzothiazole moiety, which imparts unique optical properties and biological activity. This makes it particularly valuable in applications requiring precise detection and visualization, as well as in research exploring new therapeutic avenues.
Propiedades
Número CAS |
13486-43-6 |
|---|---|
Fórmula molecular |
C18H20N4O2S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N4O2S/c1-3-22(10-11-23)14-6-4-13(5-7-14)20-21-18-19-16-9-8-15(24-2)12-17(16)25-18/h4-9,12,23H,3,10-11H2,1-2H3 |
Clave InChI |
UDACKEZLXLPHBN-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Key on ui other cas no. |
13486-43-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















